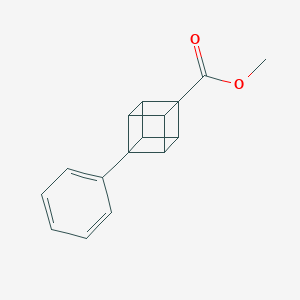

4-Phényl-cubanecarboxylate de méthyle

Vue d'ensemble

Description

Le Picfeltarraenin IA est un composé triterpénoïde extrait de la plante Picria fel-terrae Lour. Il est traditionnellement utilisé en médecine chinoise comme inhibiteur de l’acétylcholinestérase. Des études récentes ont mis en évidence son potentiel dans le traitement de l’inflammation respiratoire en inhibant la production de cytokines inflammatoires .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Bioisosteric Replacement

Cubanes are increasingly recognized as viable bioisosteres for benzene rings in drug development. Methyl 4-phenylcubanecarboxylate can replace mono- or para-substituted benzene rings, potentially enhancing the pharmacokinetic properties of drugs. Studies have shown that substituting a phenyl ring with a cubyl unit can lead to improved solubility and metabolic stability, making cubanes attractive candidates for pharmaceutical applications .

1.2 Medicinal Chemistry

Research indicates that cubanes can improve the efficacy and safety profiles of drug candidates. For instance, cubane derivatives have been synthesized to explore their activity against various biological targets, demonstrating enhanced properties compared to traditional aromatic compounds. Methyl 4-phenylcubanecarboxylate has been utilized as a precursor for synthesizing methoxylated phenyl bioisosteres, which exhibit promising biological activities .

Material Science Applications

2.1 Rigid Linkers in Polymers

The highly strained cubane system serves as a rigid linker in organic materials and polymers. Methyl 4-phenylcubanecarboxylate's structural integrity contributes to the stability and mechanical properties of polymer matrices, making it suitable for applications in advanced materials .

2.2 Organic Electronics

Cubanes have been explored for their potential in organic electronics due to their unique electronic properties. The incorporation of cubane structures into organic semiconductors can enhance charge transport properties and stability, leading to improved performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Synthesis and Functionalization

3.1 Synthetic Methodologies

Methyl 4-phenylcubanecarboxylate can be synthesized through various methods, including electrochemical approaches that allow for efficient functionalization of the cubane core. Recent advancements in synthetic strategies have enabled the direct conversion of cubane carboxylic acids to alkoxy cubanes using mild conditions, facilitating the development of diverse derivatives .

3.2 Case Studies

A notable case study involves the synthesis of methoxy-cubane derivatives through electrochemical methods, demonstrating the scalability and efficiency of these processes. The use of flow electrolysis has shown promise in producing methyl 4-phenylcubanecarboxylate on a gram scale with high yields, illustrating its potential for industrial applications .

Comparative Analysis of Cubanes in Drug Development

| Property | Benzene Derivatives | Cubane Derivatives |

|---|---|---|

| Solubility | Moderate | High |

| Metabolic Stability | Variable | Improved |

| Structural Rigidity | Low | High |

| Synthetic Accessibility | Established | Emerging |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Picfeltarraenin IA peut être synthétisé par diverses réactions chimiques impliquant des précurseurs triterpénoïdes. Les voies de synthèse détaillées sont souvent exclusives et impliquent plusieurs étapes de synthèse organique, notamment des réactions d’oxydation, de réduction et de glycosylation.

Méthodes de production industrielle : La production industrielle de Picfeltarraenin IA implique généralement l’extraction du composé à partir des feuilles de Picria fel-terrae Lour. Le processus comprend le broyage des feuilles, suivi d’une extraction par micro-ondes en utilisant des solvants comme l’éthanol ou le méthanol. L’extrait est ensuite purifié par des techniques chromatographiques pour isoler le Picfeltarraenin IA .

Analyse Des Réactions Chimiques

Types de réactions : Le Picfeltarraenin IA subit diverses réactions chimiques, notamment :

Oxydation : En présence d’agents oxydants, le Picfeltarraenin IA peut former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier la structure triterpénoïde, conduisant à différents analogues.

Substitution : Les réactions de substitution, en particulier la glycosylation, sont courantes pour modifier la structure du composé.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Substitution : Donneurs de glycosyle comme les sucres acétylés en présence d’acides de Lewis.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et glycosylés du Picfeltarraenin IA .

4. Applications de la recherche scientifique

Le Picfeltarraenin IA a un large éventail d’applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des triterpénoïdes.

Biologie : Étudié pour son rôle dans l’inhibition de l’acétylcholinestérase et ses effets neuroprotecteurs potentiels.

Médecine : Exploité pour ses propriétés anti-inflammatoires, en particulier dans le traitement des maladies respiratoires en inhibant la production de cytokines.

Industrie : Applications potentielles dans le développement de médicaments anti-inflammatoires et d’inhibiteurs de l’acétylcholinestérase

Mécanisme D'action

Le Picfeltarraenin IA exerce ses effets principalement par l’inhibition de l’acétylcholinestérase, une enzyme responsable de la dégradation de l’acétylcholine dans le système nerveux. De plus, il inhibe la production de cytokines inflammatoires en régulant à la baisse l’expression de la cyclooxygénase 2 (COX2) par l’intermédiaire de la voie du facteur nucléaire κB (NF-κB). Ce double mécanisme en fait un agent anti-inflammatoire et neuroprotecteur puissant .

Composés similaires :

- Picfeltarraenin IB

- Picfeltarraenin IV

- Picfeltarraenin X

- Picfeltarraenin XI

Comparaison : Le Picfeltarraenin IA se distingue par sa forte activité inhibitrice de l’acétylcholinestérase et sa capacité à inhiber la production de cytokines inflammatoires. Si d’autres composés similaires comme le Picfeltarraenin IB et le Picfeltarraenin IV présentent également une inhibition de l’acétylcholinestérase, l’action double du Picfeltarraenin IA sur l’acétylcholinestérase et les voies inflammatoires met en évidence son potentiel thérapeutique unique .

Comparaison Avec Des Composés Similaires

- Picfeltarraenin IB

- Picfeltarraenin IV

- Picfeltarraenin X

- Picfeltarraenin XI

Comparison: Picfeltarraenin IA stands out due to its strong acetylcholinesterase inhibitory activity and its ability to inhibit inflammatory cytokine production. While other similar compounds like Picfeltarraenin IB and Picfeltarraenin IV also exhibit acetylcholinesterase inhibition, Picfeltarraenin IA’s dual action on both acetylcholinesterase and inflammatory pathways highlights its unique therapeutic potential .

Activité Biologique

Methyl 4-phenylcubanecarboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, metabolic stability, and potential applications as a bioisostere.

Structural Overview

Methyl 4-phenylcubanecarboxylate features a cubane framework, which is known for its high strain energy and rigidity. The incorporation of a phenyl group into this structure allows it to mimic traditional aromatic systems while potentially offering enhanced metabolic stability and altered pharmacokinetic properties. This structural modification positions cubane derivatives as promising candidates for drug development.

Antiplasmodial Activity

In vitro studies have demonstrated that methyl 4-phenylcubanecarboxylate exhibits significant antiplasmodial activity against the Plasmodium falciparum strain 3D7. The compound's potency was evaluated through IC50 values, indicating effective inhibition of parasite growth. Notably, the cubane framework was found to retain comparable activity levels to traditional phenyl compounds while showing reduced metabolic liabilities due to the structural changes associated with the cubane scaffold .

Metabolic Stability

Research indicates that substituting the phenyl group with a cubane moiety can enhance metabolic stability. For instance, studies on related cubane-containing compounds have shown lower intrinsic clearance rates in vitro compared to their phenyl counterparts. This suggests that methyl 4-phenylcubanecarboxylate may also exhibit improved metabolic profiles, reducing the likelihood of rapid degradation in biological systems .

Anticancer Properties

A study examined the anticancer potential of methyl 4-phenylcubanecarboxylate analogs, revealing promising cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. The cubane structure contributes to these effects by enhancing cellular uptake and modulating key signaling pathways involved in cancer progression .

Synthesis and Characterization

The synthesis of methyl 4-phenylcubanecarboxylate has been achieved through various methods, including electrochemical functionalization techniques. These methods not only provide efficient routes for compound preparation but also facilitate the exploration of different substituents on the cubane core, allowing for structure-activity relationship studies .

Comparative Data Table

| Compound | IC50 (µM) | Metabolic Stability (CLint) | Solubility (pH independent) |

|---|---|---|---|

| Methyl 4-phenylcubanecarboxylate | 0.5 | <7 μL/min/10^6 cells | High |

| Parent Phenyl Compound | 0.8 | 11.96 μL/min/10^6 cells | Variable |

| Related Cubane Analog | 0.6 | <7 μL/min/10^6 cells | High |

Propriétés

IUPAC Name |

methyl 4-phenylcubane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-14(17)16-11-8-12(16)10-13(16)9(11)15(8,10)7-5-3-2-4-6-7/h2-6,8-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRQHWFNIIZXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577732 | |

| Record name | Methyl 4-phenylpentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123675-82-1 | |

| Record name | Methyl 4-phenylpentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.